5-Oxazolidinone isomers
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Overview
Description
5-Oxazolidinone isomers are a class of five-membered heterocyclic compounds containing both nitrogen and an oxygen atom in their structure. These isomers are distinguished by the position of the oxygen and nitrogen atoms within the ring, leading to different structural forms such as 2-oxazolidinone, 3-oxazolidinone, and 4-oxazolidinone . Among these, 2-oxazolidinone is the most extensively studied due to its significant applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-oxazolidinone isomers typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of amino alcohols with carbon dioxide, which forms the oxazolidinone ring . Another approach involves the use of isocyanates and amino alcohols under mild conditions to yield the desired oxazolidinone isomer .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as metal oxides can enhance the reaction efficiency and selectivity towards the desired isomer .
Chemical Reactions Analysis
Types of Reactions: 5-Oxazolidinone isomers undergo various chemical reactions, including:
Oxidation: Oxidation of oxazolidinones can lead to the formation of oxazolidinediones.
Reduction: Reduction reactions typically yield amino alcohols.
Substitution: Substitution reactions, especially at the nitrogen atom, can produce N-substituted oxazolidinones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Oxazolidinediones.
Reduction: Amino alcohols.
Substitution: N-substituted oxazolidinones.
Scientific Research Applications
5-Oxazolidinone isomers have a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-oxazolidinone isomers, particularly in their role as antibiotics, involves the inhibition of bacterial protein synthesis. They bind to the 50S ribosomal subunit, preventing the formation of a functional 70S initiation complex, which is essential for bacterial protein synthesis . This action effectively halts bacterial growth and replication .
Comparison with Similar Compounds
- Carbamates
- Thiocarbamates
- Ureas
- Amides
Comparison: 5-Oxazolidinone isomers are unique due to their five-membered ring structure, which imparts higher metabolic and chemical stability compared to non-cyclic carbamates . This structural feature also allows for the formation of hydrogen bonds with amino acid residues, enhancing their drug-like properties .
Properties
Molecular Formula |
C16H20FN3O4 |
---|---|
Molecular Weight |
337.35 g/mol |
IUPAC Name |
N-[[(4R)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-4-yl]methyl]acetamide |
InChI |
InChI=1S/C16H20FN3O4/c1-11(21)18-9-13-10-24-16(22)20(13)12-2-3-15(14(17)8-12)19-4-6-23-7-5-19/h2-3,8,13H,4-7,9-10H2,1H3,(H,18,21)/t13-/m1/s1 |
InChI Key |
IXKUVMUSTBVROV-CYBMUJFWSA-N |
Isomeric SMILES |
CC(=O)NC[C@@H]1COC(=O)N1C2=CC(=C(C=C2)N3CCOCC3)F |
Canonical SMILES |
CC(=O)NCC1COC(=O)N1C2=CC(=C(C=C2)N3CCOCC3)F |
Origin of Product |
United States |
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